molecular formula C15H22N2O5S2 B3014019 4-(3-(Tert-butylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide CAS No. 1797184-95-2

4-(3-(Tert-butylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No.: B3014019
CAS No.: 1797184-95-2
M. Wt: 374.47
InChI Key: KWQBOJABSBWZJR-UHFFFAOYSA-N
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Description

The compound “4-(3-(Tert-butylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also has a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring and the benzenesulfonamide group would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, and the benzenesulfonamide group could participate in reactions involving the sulfur or nitrogen atoms .

Scientific Research Applications

Crystal Structure and Interaction Studies

  • Crystal Structure and π–π Interactions : The compound 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, a variant of the compound , shows significant π–π interactions in its crystal structure. These interactions occur along the c-axis between phenyl and pyridyl rings. This compound exhibits interesting crystal packing properties relevant for understanding molecular interactions in similar compounds (Balu & Gopalan, 2013).

Coordination Chemistry

  • Copper(II) Complexes : The reaction of related compounds with Cu(II) salts leads to coordination compounds. These compounds are significant for studying distorted tetrahedral environments around metal ions and the bidentate action of sulfonamide ligands. Such studies are crucial in understanding metal-sulfonamide interactions, potentially applicable in various fields including catalysis and material science (Macías et al., 2006).

Synthesis and Molecular Applications

  • Synthesis and Molecular Interactions : The synthesis of related compounds provides insights into chemical reactions and molecular interactions. For instance, the reaction of enantiomerically pure N-tert-butylsulfinyl-homoallylamines with MCPBA and subsequent cyclization under basic conditions highlights the complex chemical behavior of these compounds. Such studies contribute to the broader understanding of organic synthesis techniques and reaction mechanisms (Yus, Foubelo, Medjahdi, & Gonzalez-Gomez, 2008).

Antimicrobial Studies

  • Antimicrobial Activity : Similar compounds, like N-pyridin-3-yl-benzenesulfonamide, have been synthesized and tested for antimicrobial activity. These studies are important for the development of new antimicrobial agents and understanding the structure-activity relationship in sulfonamide compounds (Ijuomah, Ike, & Obi, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a benzenesulfonamide group are used as carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and altitude sickness .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

4-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S2/c1-15(2,3)23(19,20)13-8-9-17(10-13)14(18)11-4-6-12(7-5-11)24(16,21)22/h4-7,13H,8-10H2,1-3H3,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQBOJABSBWZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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